molecular formula C3Cl3F5 B1594311 1,1,1-Trichloropentafluoropropane CAS No. 4259-43-2

1,1,1-Trichloropentafluoropropane

Cat. No.: B1594311
CAS No.: 4259-43-2
M. Wt: 237.38 g/mol
InChI Key: HJRXHKBZNQULJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trichloropentafluoropropane is a chemical compound with the molecular formula C3Cl3F5. It is known for its unique combination of chlorine and fluorine atoms attached to a propane backbone. This compound is part of the class of chlorofluorocarbons (CFCs), which have been widely used in various industrial applications due to their stability and non-flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trichloropentafluoropropane can be synthesized through the halogenation of propane. The process involves the substitution of hydrogen atoms in propane with chlorine and fluorine atoms. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation reactors where propane is exposed to chlorine and fluorine gases. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product yield and purity. The resulting compound is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloropentafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trichloropentafluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trichloropentafluoropropane involves its interaction with various molecular targets and pathways. The compound’s halogen atoms can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. These interactions can affect the stability and reactivity of other molecules in the system, influencing various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trichlorotrifluoroethane (C2Cl3F3)
  • 1,1,1-Trichlorodifluoroethane (C2Cl3F2)
  • 1,1,1-Trichlorotetrafluoropropane (C3Cl3F4)

Uniqueness

1,1,1-Trichloropentafluoropropane is unique due to its specific combination of three chlorine atoms and five fluorine atoms attached to a propane backbone. This unique structure imparts distinct chemical and physical properties, such as high stability, non-flammability, and specific reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

1,1,1-trichloro-2,2,3,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F5/c4-2(5,6)1(7,8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRXHKBZNQULJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(Cl)(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863351
Record name 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4259-43-2, 28109-69-5
Record name 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4259-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CFC 215
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004259432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, trichloropentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trichloropentafluoropropane
Reactant of Route 2
1,1,1-Trichloropentafluoropropane
Reactant of Route 3
Reactant of Route 3
1,1,1-Trichloropentafluoropropane
Reactant of Route 4
1,1,1-Trichloropentafluoropropane
Reactant of Route 5
1,1,1-Trichloropentafluoropropane
Reactant of Route 6
Reactant of Route 6
1,1,1-Trichloropentafluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.